molecular formula C9H10BrNO2 B8667953 3-Bromo-5-hydroxy-N,N-dimethylbenzamide

3-Bromo-5-hydroxy-N,N-dimethylbenzamide

Cat. No.: B8667953
M. Wt: 244.08 g/mol
InChI Key: MRXBQWZOCIRPHV-UHFFFAOYSA-N
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Description

3-Bromo-5-hydroxy-N,N-dimethylbenzamide (C₉H₁₀BrNO₂, molecular weight 244.09 g/mol) is a benzamide derivative featuring a bromine atom at position 3, a hydroxyl group at position 5, and an N,N-dimethylamide substituent.

For example, 2-amino-5-bromo-N,3-dimethylbenzamide is synthesized via constant-current electrolysis using platinum electrodes and dilute sulfuric acid, achieving high yields (97.3%) under optimized conditions . Similar strategies, such as bromination of hydroxy-substituted precursors or regioselective functionalization, may apply to the target compound.

Characterization: Standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR) and elemental analysis are typically employed for characterization, as demonstrated for structurally related compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide and 6-chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

3-bromo-5-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C9H10BrNO2/c1-11(2)9(13)6-3-7(10)5-8(12)4-6/h3-5,12H,1-2H3

InChI Key

MRXBQWZOCIRPHV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3-bromo-5-hydroxy-N,N-dimethylbenzamide significantly influence its physical, chemical, and biological properties compared to analogous benzamides. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Synthesis Method
This compound 3-Br, 5-OH, N,N-dimethylamide 244.09 Potential C–H functionalization substrate Electrochemical bromination
4-Hydroxy-N,N-dimethylbenzamide 4-OH, N,N-dimethylamide 165.19 Intermediate in esterification reactions Alkylation of 4-hydroxybenzoic acid
3-Bromo-N,N-dimethyl-5-(trifluoromethoxy)benzamide 3-Br, 5-CF₃O, N,N-dimethylamide 336.14 Enhanced lipophilicity; agrochemical leads Halogenation and etherification
2-Amino-5-bromo-N,3-dimethylbenzamide 2-NH₂, 5-Br, N,3-dimethylamide 244.09 Pharmaceutical intermediate Electrochemical synthesis
5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide 5-Br, 2-F, 3-CH₃, N-cyclopropylamide 272.11 Kinase inhibitor candidate Multistep substitution

Substituent Effects on Physicochemical Properties

  • Hydroxyl vs.

Reactivity in Functionalization Reactions

  • Esterification : N,N-Dimethylbenzamide derivatives with electron-donating groups (e.g., 5-OH in the target compound) show higher yields in esterification reactions compared to electron-withdrawing substituents like trifluoromethoxy. For example, para-substituted derivatives achieve 82–100% yields under mild conditions .
  • Bromination: Electrochemical bromination methods, as used for 2-amino-5-bromo-N,3-dimethylbenzamide, are efficient (97.3% yield) and may be adaptable to the target compound .

Pharmacological Relevance

  • The hydroxyl group in the target compound may confer antioxidant or metal-chelating properties, contrasting with the fluorinated and cyclopropylamide derivatives (e.g., 5-bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide), which are optimized for kinase inhibition and metabolic stability .
  • N,N-Dimethylamide groups generally enhance blood-brain barrier penetration, as seen in azaxanthene-based glucocorticoid receptor modulators .

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